molecular formula C13H17FN2O2 B7075180 N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide

N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide

Cat. No.: B7075180
M. Wt: 252.28 g/mol
InChI Key: OPKBNBWNKMXMTM-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-12-3-1-10(2-4-12)5-6-15-13(18)16-7-11(8-16)9-17/h1-4,11,17H,5-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKBNBWNKMXMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide typically involves the reaction of 4-fluorophenylacetonitrile with azetidine derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(4-fluorophenyl)ethyl]-3-(hydroxymethyl)azetidine-1-carboxamide include other azetidine derivatives and fluorophenyl compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which combines the azetidine ring with a fluorophenyl group and a hydroxymethyl substituent. This unique combination of functional groups can confer distinct chemical and biological properties, making it valuable for various applications .

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